molecular formula C15H14N3NaO4 B12685970 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt CAS No. 85720-87-2

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt

Cat. No.: B12685970
CAS No.: 85720-87-2
M. Wt: 323.28 g/mol
InChI Key: ZTWWMCFBFALKRL-UHFFFAOYSA-M
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Description

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt is a chemical compound with the molecular formula C15H14N3NaO4 and a molecular weight of 323.28. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt typically involves the diazotization of 4-amino-5-methoxy-2-toluidine followed by coupling with salicylic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitro groups.

Scientific Research Applications

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use in drug development, particularly for conditions requiring anti-inflammatory agents.

    Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar compounds to 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt include:

    4-Amino-5-methoxy-2-tolylazo)benzoic acid: Similar structure but different functional groups.

    5-((4-Amino-2-methylphenyl)azo)salicylic acid: Lacks the methoxy group, affecting its chemical reactivity.

    5-((4-Amino-5-methoxy-2-tolyl)azo)benzoic acid: Different carboxylic acid position, influencing its properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific domains.

Properties

CAS No.

85720-87-2

Molecular Formula

C15H14N3NaO4

Molecular Weight

323.28 g/mol

IUPAC Name

sodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C15H15N3O4.Na/c1-8-5-11(16)14(22-2)7-12(8)18-17-9-3-4-13(19)10(6-9)15(20)21;/h3-7,19H,16H2,1-2H3,(H,20,21);/q;+1/p-1

InChI Key

ZTWWMCFBFALKRL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])OC)N.[Na+]

Origin of Product

United States

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